molecular formula C12H19NO3S3 B2879929 5-ethyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448124-18-2

5-ethyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2879929
CAS RN: 1448124-18-2
M. Wt: 321.47
InChI Key: ZLNFBCNHOMONRE-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The chemical compound ‘5-ethyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide’ is a versatile material used in scientific research. Its complex structure and diverse properties make it suitable for various applications, such as pharmaceutical development, organic synthesis, and material science investigations.


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophenes are synthesized through various chemical reactions, including the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . These reactions involve the use of sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Topically Active Ocular Hypotensive Agents

Research has been conducted on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides as topically active ocular hypotensive agents for glaucoma treatment. These studies aim to optimize inhibitory potency against carbonic anhydrase, enhance water solubility, and minimize pigment binding in the iris, leading to compounds with potential ocular hypotensive activity (Prugh et al., 1991).

Cytotoxicity of Sulfonamide Derivatives

Aminomethylselenopheno[3,2-b]thiophene sulfonamides have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human fibrosarcoma, mouse hepatoma, and human uterine sarcoma. These compounds present a significant area of interest for developing potential anticancer therapies (Arsenyan et al., 2016).

Synthesis of Highly Substituted Thienothiopyrans

The L-proline-catalyzed synthesis of highly substituted thieno[3,2-c]thiopyran derivatives has been reported. This synthesis involves a domino sequence of reactions leading to compounds with multiple stereocenters, which could have implications for drug design and development (Indumathi & Perumal, 2010).

Antimicrobial Activities of Thiazoles and Thiophenes

Research into the synthesis of thiazoles and their fused derivatives has uncovered compounds with antimicrobial activities against bacterial and fungal isolates. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Drug Metabolism Studies Using Biocatalysis

Biocatalysis has been applied to the study of drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach utilizes microbial systems to produce metabolites for structural characterization, offering insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic strategies and applications for these compounds .

properties

IUPAC Name

5-ethyl-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S3/c1-3-10-4-5-11(18-10)19(14,15)13-8-12(16-2)6-7-17-9-12/h4-5,13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNFBCNHOMONRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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